molecular formula C15H24N2O2 B13789587 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate CAS No. 73713-54-9

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate

Cat. No.: B13789587
CAS No.: 73713-54-9
M. Wt: 264.36 g/mol
InChI Key: MHZZUEJIMXLOJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of chiral propargyl-containing amines . The reaction conditions typically involve stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography.

Chemical Reactions Analysis

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .

Scientific Research Applications

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various chiral compounds. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis and replication, thereby exerting its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be compared with other similar compounds, such as 1-(benzyloxy)propan-2-one derivatives and other PABA analogs. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and chiral properties, which may confer distinct pharmacological effects . Other similar compounds include 3-[(pent-2-yn-1-yl)oxy]aniline derivatives and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline derivatives .

Properties

CAS No.

73713-54-9

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate

InChI

InChI=1S/C15H24N2O2/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12/h6-9,11,14,17H,4-5,10,16H2,1-3H3

InChI Key

MHZZUEJIMXLOJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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